
Part 1: Compound Identity & Strategic
Positioning

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: C29H27ClN2O2

Cat. No.: B11287745

Get Quote

The Identity Paradox: Precision Matters
The molecular formula C29H27ClN2O2 presents a critical bifurcation in preclinical research. As

a researcher, you must verify the specific isomer or structural analog you are working with, as

this formula corresponds to two distinct classes of opioid receptor modulators with opposing

physiological effects.

Primary Candidate (Research Compound):SRI-9503 (or related benzofuro-pyrido-

quinazoline analogs).

Class:

-Opioid Receptor (DOR) Antagonist /

-Opioid Receptor (KOR) Antagonist.

Application: Neuropharmacology (Alzheimer’s disease pathology, anxiety, depression).

Key Reference:ACS Chem. Neurosci. 2014 (Development of DOR Antagonists).

Secondary Candidate (Common Confusion):Loperamide (Dehydrogenated Analog).
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Formula: C29H33ClN2O2.[1] (Note the 6-hydrogen difference).[2]

Class:

-Opioid Receptor (MOR) Agonist.

Application: Gastrointestinal motility models (Constipation induction).

Scientific Directive: This guide prioritizes the C29H27ClN2O2 (SRI-9503/DOR Antagonist)

profile due to the exact formula match, but includes a "Loperamide Contingency" for

researchers who may have encountered a typographical error in their compound sourcing.

Part 2: Formulation & Solubility Protocols
Small molecules with the C29H27ClN2O2 scaffold are typically highly lipophilic (LogP > 4.5).[1]

Poor solubility is the primary cause of variability in murine behavioral data.

Recommended Vehicle Systems
Do not attempt to dissolve directly in saline or PBS; this will result in precipitation and

inconsistent dosing.[1]

Component
System A
(Standard IP)

System B (Oral
Gavage)

Function

Solvent DMSO (5-10%) DMSO (5%)
Solubilizes the

lipophilic core.[1]

Surfactant Tween-80 (5-10%) Cremophor EL (10%)
Prevents micelle

aggregation.

Diluent Saline (0.9% NaCl) 0.5% Methylcellulose
Isotonic carrier /

Suspension base.

pH Adjustment HCl / NaOH to pH 7.4 N/A Physiological stability.

Preparation Protocol (Self-Validating)
Weighing: Weigh C29H27ClN2O2 powder into a sterile glass vial (avoid plastic; lipophilic

compounds can bind to polypropylene).
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Primary Solubilization: Add 100% DMSO to the powder. Vortex for 60 seconds. Sonicate at

37°C for 5 minutes until the solution is clear (amber transparency is acceptable).

Surfactant Addition: Add Tween-80 slowly to the DMSO solution. Vortex gently.

Dilution (Critical Step): Add pre-warmed (37°C) Saline dropwise while vortexing.

Validation Check: If the solution turns milky white (precipitation), stop.[1] Add more Tween-

80 or switch to System B (suspension). If it remains clear or slightly opalescent, proceed.

[1]

Filtration: Pass through a 0.22 µm PTFE filter (if clear solution) for sterilization.

Part 3: Dosing Guidelines (Murine Models)
Scenario A: Neuropharmacology (DOR/KOR
Antagonism)
Target: SRI-9503 or similar C29H27ClN2O2 analogs. Model: C57BL/6J mice (Age: 8-12

weeks).

Route: Intraperitoneal (IP) or Subcutaneous (SC).

Dose Range: 1 mg/kg to 10 mg/kg.

Low Dose (Receptor Occupancy): 1-3 mg/kg.

High Dose (Behavioral Efficacy): 10 mg/kg.

Frequency: Daily (QD) for chronic studies (e.g., 5XFAD Alzheimer's model) or Single Bolus

(Acute Anxiety tests).

Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Experimental Workflow (Anxiety/Depression):

Acclimatization: 1 hour in testing room.
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Dosing: Administer C29H27ClN2O2 (T = -30 min).

Assay: Elevated Plus Maze (EPM) or Forced Swim Test (FST).

Endpoint: Measure time in open arms (EPM) or immobility time (FST).

Scenario B: Gut Motility (Loperamide Control)
Target: Loperamide (if C29H27 was a typo). Model: Swiss Webster or C57BL/6J.

Route: Oral Gavage (PO) or SC.

Standard Dose: 3 - 5 mg/kg.

Readout: Charcoal meal transit time or fecal pellet count.

Part 4: Mechanism & Pathway Visualization
The following diagram illustrates the divergent signaling pathways depending on the specific

receptor modulation (DOR Antagonism vs. MOR Agonism).
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Caption: Divergent signaling pathways for C29H27ClN2O2 variants: DOR antagonism

(neuroprotection) vs. MOR agonism (gut motility).[2]

Part 5: Detailed Experimental Protocol (DOR
Antagonist Focus)
Protocol Title: Evaluation of C29H27ClN2O2 in the 5XFAD Murine Model of Alzheimer's

Disease.

Objective: To assess the efficacy of C29H27ClN2O2 in reducing amyloid-beta pathology via

Delta Opioid Receptor antagonism.
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Step-by-Step Methodology:

Cohort Selection:

Group A: Vehicle Control (10% DMSO/Tween in Saline).

Group B: C29H27ClN2O2 (3 mg/kg).

Group C: C29H27ClN2O2 (10 mg/kg).

n = 10 mice per group.

Dosing Regimen:

Start treatment at 3 months of age (onset of plaque pathology).

Administer 3 mg/kg SC, once daily for 4 weeks.

Tip: Rotate injection sites (flank, scruff) to prevent local irritation.

Behavioral Assessment (Week 4):

Y-Maze Spontaneous Alternation: Measure working memory.

Fear Conditioning: Assess hippocampal-dependent memory.

Tissue Collection (Terminal):

Perfuse with ice-cold PBS.

Dissect Hippocampus and Cortex.

Biochemical Assay: Homogenize tissue for ELISA (Aβ40/Aβ42 levels).

Histology: Fix hemibrain in 4% PFA for Thioflavin-S staining.

Data Analysis:

Compare Aβ load using One-way ANOVA followed by Dunnett’s post-hoc test.
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Success Criterion: >25% reduction in soluble Aβ42 compared to Vehicle.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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